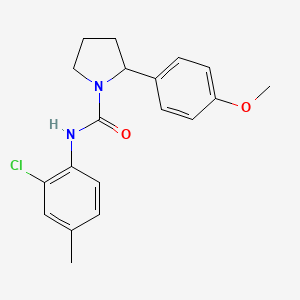![molecular formula C16H19N3O3S B5986701 N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5986701.png)
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, also known as Epetraborole, is a novel antifungal agent that has been developed for the treatment of various fungal infections. It belongs to a class of drugs known as oxaboroles, which inhibit fungal protein synthesis by binding to the fungal cytoplasmic leucyl-tRNA synthetase enzyme.
Mécanisme D'action
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide acts by inhibiting the fungal cytoplasmic leucyl-tRNA synthetase enzyme, which is essential for protein synthesis in fungi. This inhibition leads to the disruption of fungal cell growth and ultimately, cell death. The unique binding site of N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide on the enzyme makes it less susceptible to resistance development.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been shown to have low toxicity and good pharmacokinetic properties. It is rapidly absorbed and distributed in the body, with a half-life of approximately 5 hours. N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide is metabolized by the liver and excreted in the urine. In vitro and in vivo studies have demonstrated its potent antifungal activity and low potential for drug interactions.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It has a unique mechanism of action and has shown efficacy against drug-resistant strains of fungi. Its low toxicity and good pharmacokinetic properties make it a promising candidate for further development. However, the limitations of N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide include its narrow spectrum of activity, which is limited to certain fungal species. It also has a relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
For N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide include further optimization of the synthesis method to improve yields and purity. In addition, studies are needed to investigate its efficacy in clinical settings and its potential use in combination with other antifungal agents. Further research is also needed to explore its activity against other fungal species and its potential use in the treatment of other fungal infections. Finally, studies are needed to investigate the potential for resistance development and to develop strategies to overcome this issue.
Méthodes De Synthèse
The synthesis of N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide involves the reaction of 2-mercaptoacetamide with 4-ethyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 4-ethoxyphenyl isocyanate to yield N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide. The synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been extensively studied for its antifungal activity against various fungal species such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been shown to be effective against drug-resistant strains of these fungi. In addition, N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide has been investigated for its potential use in the treatment of other fungal infections such as onychomycosis and tinea pedis.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-11-9-14(20)19-16(18-11)23-10-15(21)17-12-5-7-13(8-6-12)22-4-2/h5-9H,3-4,10H2,1-2H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZJNBVJQJDZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5986620.png)
![1-(4-ethoxyphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine hydrochloride](/img/structure/B5986644.png)


![4-methoxy-1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]piperidine](/img/structure/B5986663.png)
![methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5986671.png)
![1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-4-(3-chlorophenyl)piperazine](/img/structure/B5986679.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B5986683.png)
![4-(3-isopropylisoxazol-5-yl)-3-methyl-1-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986691.png)
![{3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B5986700.png)
![2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5986704.png)

![3-(2-methylphenyl)-3-phenyl-N-[2-(1H-pyrazol-1-yl)ethyl]propanamide](/img/structure/B5986713.png)
![4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5986716.png)